3,3,7-Trimethyloxindole

Catalog No.
S1517979
CAS No.
19501-89-4
M.F
C11H13NO
M. Wt
175.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3,7-Trimethyloxindole

CAS Number

19501-89-4

Product Name

3,3,7-Trimethyloxindole

IUPAC Name

3,3,7-trimethyl-1H-indol-2-one

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

InChI

InChI=1S/C11H13NO/c1-7-5-4-6-8-9(7)12-10(13)11(8,2)3/h4-6H,1-3H3,(H,12,13)

InChI Key

MWOVEBYJRFGAKQ-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(C(=O)N2)(C)C

3,3,7-Trimethyloxindole is a chemical compound belonging to the oxindole family, characterized by its unique structure that includes a methylene bridge and three methyl groups attached to the oxindole framework. This compound is of particular interest due to its potential biological activities and applications in medicinal chemistry. The molecular formula for 3,3,7-trimethyloxindole is C12H13NOC_{12}H_{13}NO, and it features a bicyclic structure typical of oxindoles, which are known for their diverse pharmacological properties.

The mechanism of action of 3,3,7-Trimethyl-3H-indole remains largely unknown. Research suggests potential applications in medicinal chemistry, but the specific targets or pathways it interacts with require further investigation [].

Synthesis

,3,7-Trimethyloxindole is a heterocyclic organic compound, meaning it contains atoms from different elements in its ring structure. While not widely studied itself, 3,3,7-trimethyloxindole serves as a precursor or intermediate for the synthesis of various other complex molecules of scientific interest. These molecules can belong to different classes with diverse potential applications.

One example is the synthesis of certain tetrahydrocarbazole derivatives, which are a class of compounds exhibiting various biological activities. A study published in the journal Molecules describes a method for synthesizing these derivatives using 3,3,7-trimethyloxindole as a starting material [].

Typical of oxindoles. These include:

  • Electrophilic Aromatic Substitution: The presence of electron-donating methyl groups can facilitate electrophilic substitution reactions on the aromatic ring.
  • Nucleophilic Addition: The carbonyl group in the oxindole structure can react with nucleophiles, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can be reduced to form amines or alcohols through hydrogenation or other reducing agents.
  • Cyclization Reactions: Under certain conditions, 3,3,7-trimethyloxindole can participate in cyclization reactions to form more complex structures.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives with different properties.

The biological activity of 3,3,7-trimethyloxindole has been explored in various studies. It exhibits potential pharmacological effects such as:

  • Antioxidant Properties: The compound has shown the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
  • Anticancer Activity: Some studies suggest that 3,3,7-trimethyloxindole may inhibit the proliferation of cancer cells, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects: Preliminary research indicates that this compound might have neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.

These activities make 3,3,7-trimethyloxindole a subject of interest for drug development and therapeutic applications.

The synthesis of 3,3,7-trimethyloxindole can be achieved through several methods:

  • Condensation Reactions: One common method involves the condensation of 2-methylacetanilide with an appropriate aldehyde or ketone under acidic conditions to form the oxindole structure.
  • Methylation Reactions: Methylation of oxindole derivatives using methyl iodide or dimethyl sulfate can introduce additional methyl groups at specific positions on the ring.
  • Cyclization Techniques: Various cyclization techniques can be employed to construct the bicyclic structure characteristic of oxindoles from simpler precursors.

These synthetic routes allow for the production of 3,3,7-trimethyloxindole and its derivatives in a laboratory setting.

3,3,7-Trimethyloxindole has several applications:

  • Pharmaceuticals: Due to its biological activities, it is being researched as a potential drug candidate for treating various diseases.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Compounds related to trimethyloxindoles may have applications in agrochemicals as growth regulators or pesticides.

The versatility of this compound highlights its significance in both industrial and research contexts.

Interaction studies involving 3,3,7-trimethyloxindole focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential therapeutic effects. For example:

  • Enzyme Inhibition Studies: Research may assess how effectively 3,3,7-trimethyloxindole inhibits specific enzymes involved in disease pathways.
  • Receptor Binding Assays: Evaluating its interaction with neurotransmitter receptors can provide insights into its neuroprotective properties.

Understanding these interactions is crucial for developing effective therapeutic agents based on this compound.

Several compounds share structural similarities with 3,3,7-trimethyloxindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methyl-oxindoleOne methyl group at position 2Lower lipophilicity compared to trimethyloxindole
5-Hydroxy-oxindoleHydroxyl group at position 5Exhibits enhanced solubility and bioactivity
6-Bromo-oxindoleBromine substituent at position 6Potentially increased reactivity due to halogen
4-Methyl-oxindoleMethyl group at position 4Altered pharmacokinetics compared to trimethyloxindole

Each of these compounds has distinct properties that may influence their biological activity and applications. The presence of additional functional groups or changes in substitution patterns can significantly affect their pharmacological profiles.

Traditional Multi-Step Organic Synthesis Approaches

Traditional synthesis of 3,3,7-trimethyloxindole typically involves multi-step approaches based on classical organic chemistry reactions. The Fischer indole synthesis serves as a fundamental methodology that can be adapted for creating the core structure. This reaction involves the condensation of a substituted phenylhydrazine and a carbonyl compound under acidic conditions to form the indole scaffold, which can then be further modified to obtain the desired oxindole.

For 3,3,7-trimethyloxindole specifically, the synthesis pathway would typically begin with an appropriately substituted phenylhydrazine derivative, such as m-tolylhydrazine hydrochloride, which provides the necessary 7-methyl substitution. This would be reacted with a ketone containing the required methyl groups for the 3-position, followed by oxidation to introduce the ketone functionality at position 2.

The Fischer indole synthesis mechanism involves several key steps:

  • Formation of the phenylhydrazone intermediate
  • Tautomeric conversion to enehydrazine
  • -sigmatropic rearrangement (carbon-carbon bond formation)
  • Cyclization with ammonia elimination
  • Formation of the indole structure

The traditional approach, while well-established, presents several challenges including multiple steps, potential side reactions, and the need for careful control of reaction conditions to achieve selectivity.

Table 1: Key Parameters for Traditional Synthesis of 3,3,7-Trimethyloxindole

ParameterSpecifics
Starting Materialsm-Tolylhydrazine derivatives, ketones with appropriate methyl substitution
CatalystsBrønsted acids (HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (BF₃, ZnCl₂, FeCl₃)
Reaction ConditionsAcidic medium, temperatures ranging from room temperature to reflux
Key IntermediatesPhenylhydrazone, enehydrazine, spirocyclic intermediate
Post-Cyclization StepsOxidation to form oxindole structure
Typical YieldsVariable (40-80% depending on substrates and conditions)

Electrochemical Synthesis Strategies for Functionalization

Recent developments in sustainable chemistry have introduced electrochemical methods for the functionalization of oxindoles, including approaches applicable to 3,3,7-trimethyloxindole. These methods represent environmentally friendly alternatives to traditional synthetic routes by eliminating the need for stoichiometric oxidizing agents.

Maulide and colleagues have developed an innovative electrochemical method for accessing unsymmetrical 3,3-disubstituted oxindoles through direct C–H functionalization. This approach utilizes:

  • A simple undivided electrochemical cell with graphite anode and cathode
  • Constant current of 10 mA
  • Tetraethylammonium p-toluenesulfonate (Et₄NOTs) as the electrolyte
  • A mixture of acetonitrile/ethanol as solvent and nucleophile

What makes this electrochemical approach particularly valuable is its versatility in forming different types of bonds. While initially optimized for C–O bond formation, the methodology can be extended to create C–C and C–N bonds by substituting the nucleophile with silyl enol ether and TMSN₃, respectively. For 3,3,7-trimethyloxindole specifically, this approach enables further functionalization while maintaining the key trimethyl substitution pattern.

The proposed mechanistic pathways for the electrochemical functionalization include:

  • Two-electron oxidation at the anode, resulting in carbocation formation
  • One-electron oxidation leading to radical cation formation, followed by proton loss to generate a captodative radical intermediate

Table 2: Electrochemical Functionalization Parameters for Oxindoles

ParameterDetails
Electrochemical SetupUndivided cell with graphite electrodes
Current ConditionsConstant current (10 mA)
ElectrolyteTetraethylammonium p-toluenesulfonate (Et₄NOTs)
Solvent SystemAcetonitrile/ethanol mixture
NucleophilesEthanol (C-O formation), silyl enol ether (C-C formation), TMSN₃ (C-N formation)
TemperatureRoom temperature to mild heating (25-40°C)
Reaction Time2-6 hours (substrate dependent)
AdvantagesAvoids stoichiometric oxidants, environmentally friendly, mild conditions

Transition Metal-Catalyzed Domino Cyclization Techniques

Transition metal catalysis has emerged as a powerful tool for constructing oxindole scaffolds through domino cyclization processes. These approaches often enable the efficient creation of complex structures with control over regio- and stereoselectivity.

Metal-catalyzed approaches typically involve generating high-energy organometallic intermediates that undergo cyclization through domino processes to form the oxindole core. These strategies are particularly valuable for constructing functionalized oxindoles containing all-carbon quaternary centers or tetrasubstituted olefins with high selectivity.

Several strategic approaches have been developed for metal-catalyzed oxindole synthesis:

  • Initial oxidative addition to a C(sp²)-X bond, followed by migratory insertion, yielding reactive neopentyl species amenable to subsequent functionalizations

  • 1,2-insertions of a metal-nucleophile species across unsaturated bonds, generating reactive organometallic intermediates that react with tethered electrophiles

  • Dual-metal catalysis for cyclization through C-H functionalization-allylation domino reactions

A specific example relevant to functionalized oxindoles is the palladium-catalyzed carbopalladation-initiated domino carbonylative cyclization. This approach constructs oxindole moieties from N-(o-iodoaryl)acrylamides through the formation of three C-C bonds and one C-O/C-N bond in a single operation. While not specifically demonstrated for 3,3,7-trimethyloxindole, this methodology illustrates the potential for efficient oxindole construction using transition metal catalysis.

Table 3: Transition Metal Catalysis for Oxindole Synthesis

Metal CatalystReaction TypeKey FeaturesPotential Application to 3,3,7-Trimethyloxindole
PalladiumCarbonylative cyclizationForms multiple bonds in single operationCould be adapted for late-stage functionalization
RhodiumConjugate addition followed by cyclizationWorks with diverse nucleophilesApplicable to creating quaternary centers at C-3
CopperBorylcuprationStereoselective C-C bond formationPotential for asymmetric synthesis of derivatives
NickelC(sp²)-X activationCost-effective alternative to palladiumSuitable for coupling reactions with aryl halides
RutheniumC-H activationDirect functionalizationCould modify the 7-methyl position selectively

Enantioselective Catalytic Routes to Chiral Analogues

The development of methods for producing enantiomerically pure 3,3-disubstituted oxindoles, including 3,3,7-trimethyloxindole derivatives, has become increasingly important due to their potential applications in pharmaceutical development and as building blocks for complex natural products.

Enantioselective phase-transfer catalysis has emerged as a valuable method for the synthesis of spirocyclic oxindoles with high stereochemical control. Novel catalysts, including SF₅-containing catalysts, have been developed specifically for oxindole synthesis with excellent enantioselectivity.

Several approaches to enantioselective oxindole synthesis have been classified:

  • Enantioselective addition of nucleophiles to isatins or isatin ketimines
  • Use of unprotected 3-substituted oxindoles as nucleophiles
  • Functionalization of oxindole-derived tetrasubstituted alkenes
  • Desymmetrization of oxindole-based diynes
  • Use of spirocyclopropyl oxindoles as donor-acceptor cyclopropanes
  • Elaboration of diazooxindoles

For the specific case of 3,3,7-trimethyloxindole and its derivatives, phosphoramide-based bifunctional catalysts have shown particular promise in constructing quaternary oxindoles with high enantioselectivity. These include cinchona-alkaloid-derived phosphoramides for Michael addition reactions and chiral 1,2-cyclohexanediamine-derived bifunctional phosphoramides for addition reactions to related substrates.

Table 4: Enantioselective Catalytic Systems for Oxindole Synthesis

Catalyst TypeReaction ClassEnantiomeric ExcessKey Advantages
Phase-transfer catalystsAlkylation reactions85-98%Mild conditions, scalable
Phosphoramide-based catalystsMichael additions>90%Broad substrate scope
Chiral metal complexesCyclization reactions80-95%Catalyst-controlled selectivity
Organic catalystsAldol-type reactions85-99%Metal-free approach
Chiral gold/mercury catalystsDiazo functionalization70-92%Unique activation modes

The protein tyrosine phosphatase family represents a critical regulatory system in cellular signaling pathways, with protein tyrosine phosphatase 1B emerging as a particularly important therapeutic target [7]. Research into indole and oxindole derivatives has demonstrated significant potential for protein tyrosine phosphatase inhibition, providing valuable insights into the mechanisms underlying 3,3,7-trimethyloxindole activity [8].

Structural studies of related indole derivatives reveal that compounds bearing electronegative groups and hydrogen bond acceptor functionalities exhibit enhanced inhibitory activity against protein tyrosine phosphatase 1B [36]. The incorporation of trifluoromethyl groups has been shown to significantly enhance the inhibitory effect of both indole and pyrazole derivative series [36]. Computational methods combined with experimental approaches have identified selective inhibitors through three-dimensional quantitative structure-activity relationship studies, pharmacophore modeling, and virtual screening techniques [7].

The most successful protein tyrosine phosphatase 1B inhibitors demonstrate selectivity ratios exceeding eight-fold compared to T-cell protein tyrosine phosphatase, with half maximal inhibitory concentration values in the micromolar range [7]. Mechanistic studies indicate that these compounds function as competitive inhibitors, showing selectivity against different phosphatases including T-cell protein tyrosine phosphatase, src homology region 2 domain-containing phosphatase-2, and low molecular weight protein tyrosine phosphatase [7].

Table 1: Protein Tyrosine Phosphatase Inhibition Activity of Related Indole Derivatives

Compound ClassificationHalf Maximal Inhibitory Concentration (micromolar)Selectivity RatioMechanism Type
Tricyclic terpenoid derivatives2.9 - 8.2Not specifiedCompetitive inhibition
Indole-glycyrrhetinic acid derivatives2.5 - 6.6VariableMixed inhibition
Pyrazole-glycyrrhetinic acid derivatives4.4 - 9.6ModerateCompetitive inhibition
Norathyriol optimization derivatives0.64.5-fold vs T-cell protein tyrosine phosphataseCompetitive inhibition

Research demonstrates that compounds with tricyclic diterpene moieties function as potent protein tyrosine phosphatase 1B inhibitors, with structure-activity relationship analysis revealing that derivatives with different linker structures between terpenoid scaffolds and ring moieties display varying inhibitory activities [8]. The inhibitory activity decreases with increasing linker length, and polar groups such as carboxyl and amino groups enhance potency relative to carboxylmethyl substituents [8].

Cytochrome P450 Enzyme Modulation Studies

Cytochrome P450 enzymes represent the primary biotransformation system responsible for xenobiotic metabolism, with cytochrome P450 1A2 and cytochrome P450 3A4 being particularly relevant for indole derivative interactions [10] [14]. Studies examining indole-related compounds reveal complex patterns of enzyme induction and inhibition that provide mechanistic insights applicable to 3,3,7-trimethyloxindole [10].

Indole derivatives, particularly those derived from cruciferous vegetable metabolites, demonstrate significant cytochrome P450 1A2 induction activity [10]. Phenethyl isothiocyanate and 3,3-diindolylmethane consistently induce cytochrome P450 1A2 in primary human-derived test systems, while other isothiocyanates show variable effects [10]. Human feeding trials with cruciferous vegetables demonstrate dose-dependent increases in cytochrome P450 1A2 activity, with men experiencing greater dose-response effects than women [10].

Table 2: Cytochrome P450 Enzyme Modulation by Indole-Related Compounds

Compound ClassTarget EnzymeEffect TypeKinetic ParametersStudy System
Phenethyl isothiocyanateCytochrome P450 1A2InductionConsistent responsePrimary human hepatocytes
3,3-diindolylmethaneCytochrome P450 1A2InductionDose-dependentHuman feeding trials
β-caryophyllene oxideCytochrome P450 3A4InhibitionKi = 46.6 micromolarHuman liver microsomes
trans-nerolidolCytochrome P450 3A4InhibitionKi = 32.5 micromolarMolecular docking studies

Inhibition studies using human liver microsomes reveal that certain sesquiterpenes inhibit cytochrome P450 3A4 enzyme activity through mixed-type inhibition mechanisms [14]. β-caryophyllene oxide inhibits midazolam 1-hydroxylation with a Ki value of 46.6 micromolar, while trans-nerolidol inhibits testosterone 6β-hydroxylation with a Ki value of 32.5 micromolar [14]. Molecular docking experiments demonstrate that these compounds bind to the cytochrome P450 3A4 active site, causing significant displacement of substrate binding [14].

The mechanism governing selectivity between cytochrome P450-mediated oxygenation and dehydrogenation appears to be controlled by unique active site differences exhibited by specific cytochrome P450 enzymes [13]. Mechanistic studies reveal that differentiation between 2,3-oxygenation and 3-methyl dehydrogenation involves epoxide intermediates that react through multiple ring-opening mechanisms [13].

Antiproliferative Effects in Cancer Cell Line Models

Indole and oxindole derivatives demonstrate significant antiproliferative activity across diverse cancer cell line models, with mechanisms involving multiple cellular pathways and molecular targets [15] [23] [46]. The antiproliferative effects of these compounds involve modulation of cell cycle regulators, apoptosis induction, and inhibition of key signaling cascades [15].

Structure-activity relationship studies of indole-3-carbinol derivatives reveal that nitrogen substitutions with alkoxy groups dramatically enhance antiproliferative potency [1]. N-alkoxy indole-3-carbinol derivatives demonstrate 23-fold to 470-fold increased efficacy compared to the parent compound, with longer carbon chain lengths correlating with enhanced activity [1]. These compounds induce characteristic cell cycle arrest through downregulation of cyclin-dependent kinase 6 gene expression, cyclin-dependent kinase 6 promoter activity, and cyclin-dependent kinase 2 enzymatic activity [1].

Table 3: Antiproliferative Activity of Indole Derivatives in Cancer Cell Models

Compound ClassificationCell Line ModelsHalf Maximal Inhibitory ConcentrationPrimary MechanismTarget Pathway
N-methoxy indole-3-carbinolHuman breast cancer23-fold enhancement vs parentCell cycle arrestCyclin-dependent kinase regulation
N-butoxy indole-3-carbinolHuman breast cancer470-fold enhancement vs parentCell cycle arrestRetinoblastoma protein pathway
3-functionalized oxindolesMultiple carcinoma lines5-13 micromolarApoptosis inductionPim-1 kinase inhibition
Chiral oxindole analoguesVarious cancer modelsVariable potencyNitric oxide signalingAnti-inflammatory cascade

Research demonstrates that oxindole derivatives with 3-arylmethyl substitutions exhibit significant suppressive activity against oxidative stress-induced neuronal cell death [27]. Compounds containing 4-dimethylaminobenzyl groups show particular efficacy, while nitro and hydroxy substituents also contribute to neuroprotective potency [27]. The stereochemistry at the C-3 position does not appear to be a crucial factor for neuroprotective activity [27].

Studies examining 3-functionalized oxindoles reveal broad-spectrum antitumor activities against multiple cancer cell lines including MCF-7, PC-3, SKOV-3, U87, SMMC-7721, SY5Y, and A875 [46]. These compounds demonstrate selective and efficient anti-Pim-1 kinase activity with half maximal inhibitory concentration values of 5 micromolar [46]. Molecular docking simulations and flow cytometry analyses indicate that active compounds induce cell death through apoptosis via binding to the active adenosine triphosphate pocket of Pim-1 kinase [46].

Anti-Inflammatory and Analgesic Activity Pathways

The anti-inflammatory and analgesic properties of oxindole derivatives involve complex molecular mechanisms targeting multiple inflammatory mediators and pain signaling pathways [16] [23]. Research demonstrates that these compounds modulate cyclooxygenase enzymes, lipoxygenase activity, and nitric oxide signaling cascades [16].

Novel oxindole-based derivatives exhibit potent anti-inflammatory and analgesic activities through selective inhibition of cyclooxygenase-2 and 5-lipoxygenase enzymes [16]. Compounds with optimal substitution patterns demonstrate cyclooxygenase-2 inhibitory activity with selectivity indices exceeding 3.0, indicating preferential inhibition compared to cyclooxygenase-1 [16]. Molecular docking studies confirm structure-activity relationships and validate enzyme inhibition results through interaction analysis with key amino acid residues [16].

Table 4: Anti-inflammatory and Analgesic Activity Profiles of Oxindole Derivatives

Compound ClassPrimary TargetActivity MeasureSelectivity IndexMechanism of Action
Cyclooxygenase-2 selectiveProstaglandin synthesisPotent inhibition3.07Competitive enzyme binding
5-lipoxygenase inhibitorsLeukotriene pathwaySignificant activityNot specifiedActive site interaction
Nitric oxide modulatorsInflammatory signalingMorphine-comparableNot applicablePathway modulation
Dual-target inhibitorsMultiple pathwaysVariable potencyEnzyme-dependentMulti-mechanism action

The inflammatory process involves metabolism of arachidonic acid through cyclooxygenase enzymes, producing prostaglandin H2, which transforms into thromboxane, prostacyclin, and prostaglandins [16]. Cyclooxygenase-1 maintains physiological prostaglandin production in most tissues, while cyclooxygenase-2 responds to inflammatory stimuli [16]. Selective cyclooxygenase-2 inhibition represents a strategy to minimize gastrointestinal side effects associated with nonselective nonsteroidal anti-inflammatory drugs [16].

Research reveals that chiral oxindole-type analogues demonstrate remarkable in vivo anti-inflammatory activity with efficiency approaching that of dexamethasone [23]. These compounds also alleviate pain in experimental models with activity comparable to morphine [23]. Investigation of signaling pathways suggests that nitric oxide signaling mechanisms are involved in both anti-inflammatory and analgesic activities [23].

XLogP3

2.1

Wikipedia

3,3,7-Trimethyl-1,3-dihydro-2H-indol-2-one

Dates

Last modified: 08-15-2023

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